molecular formula C8H6F3NO3 B6313060 5-Methyl-2-nitro-4-(trifluoromethyl)phenol CAS No. 1357625-33-2

5-Methyl-2-nitro-4-(trifluoromethyl)phenol

Cat. No. B6313060
CAS RN: 1357625-33-2
M. Wt: 221.13 g/mol
InChI Key: ADVIJKHEMUEFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-nitro-4-(trifluoromethyl)phenol (MNTFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro compound that contains a trifluoromethyl group, and it has a wide range of biochemical and physiological effects.

Scientific Research Applications

5-Methyl-2-nitro-4-(trifluoromethyl)phenol has been used in a variety of scientific research applications, including inorganic and organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-Methyl-2-nitro-4-(trifluoromethyl)phenol is used as a reagent for the synthesis of other compounds. In biochemistry, it has been used in enzyme inhibition studies, as well as in studies of the mechanism of action of drugs. In pharmacology, it has been used in drug design and development, as well as in studies of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitro-4-(trifluoromethyl)phenol is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biochemical and physiological effects. The nitro group is believed to interact with proteins and enzymes, leading to changes in their structure and activity.
Biochemical and Physiological Effects
5-Methyl-2-nitro-4-(trifluoromethyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase A, and cyclooxygenase-2. It has also been shown to activate the production of nitric oxide, which is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

5-Methyl-2-nitro-4-(trifluoromethyl)phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a wide range of conditions. However, it also has some limitations. For example, it is a relatively large molecule and may not be able to penetrate cellular membranes. Additionally, it may be toxic at high concentrations.

Future Directions

There are a number of potential future directions for 5-Methyl-2-nitro-4-(trifluoromethyl)phenol research. These include further studies of its biochemical and physiological effects, as well as studies of its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of more effective drugs and therapies. Finally, further studies into its synthesis and structure-activity relationships could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

5-Methyl-2-nitro-4-(trifluoromethyl)phenol can be synthesized through a two-step reaction. The first step is a nucleophilic substitution reaction, where a nitro group is added to a trifluoromethylphenol molecule. This reaction is typically carried out in aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The second step is an acid-catalyzed rearrangement of the nitro group to form the desired 5-Methyl-2-nitro-4-(trifluoromethyl)phenol product.

properties

IUPAC Name

5-methyl-2-nitro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-4-2-7(13)6(12(14)15)3-5(4)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIJKHEMUEFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitro-4-(trifluoromethyl)phenol

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